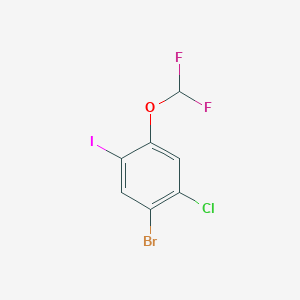
1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a difluoromethoxy-substituted benzene derivative. The process involves:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas or a chlorinating agent like thionyl chloride.
Iodination: Introduction of an iodine atom using iodine or an iodinating reagent such as iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy or tert-butoxy derivatives, while coupling reactions may produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-fluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Comparison: 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene is unique due to the presence of multiple halogen atoms and a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain reactions.
Properties
Molecular Formula |
C7H3BrClF2IO |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H3BrClF2IO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H |
InChI Key |
GEMVTZZVRLUMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)

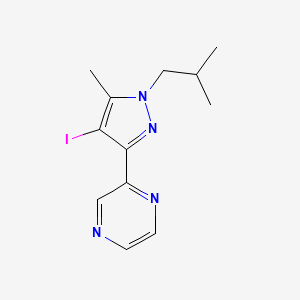
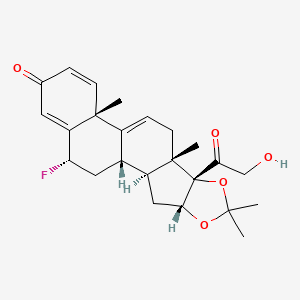
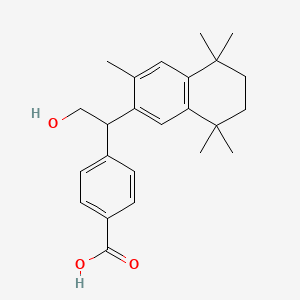


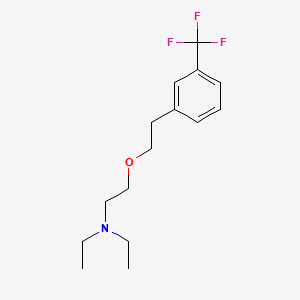
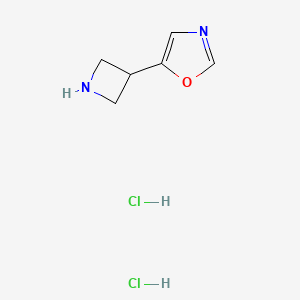
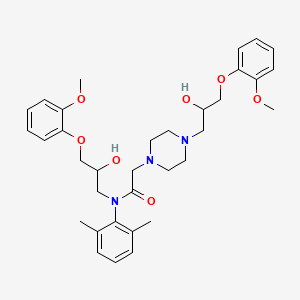
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)

